molecular formula C12H18ClN3 B1489575 [2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine CAS No. 1037161-38-8

[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine

Cat. No. B1489575
CAS RN: 1037161-38-8
M. Wt: 239.74 g/mol
InChI Key: BVURPFBTTYJQMR-UHFFFAOYSA-N
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Description

“[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine” is a small molecule that belongs to the class of arylalkylamine compounds. It has a molecular weight of 239.74 g/mol and a molecular formula of C12H18ClN3. The IUPAC name for this compound is 2- (4-methyl-1-piperazinyl)benzylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19N3/c1-14-6-8-15 (9-7-14)12-5-3-2-4-11 (12)10-13/h2-5H,6-10,13H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine” is a liquid at normal temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .

Scientific Research Applications

Asymmetric Synthesis

A study conducted by Froelich et al. (1996) explored the asymmetric synthesis of 2-(1-aminoalkyl) piperidines using a cyano-phenyloxazolopiperidine compound. This process involved reduction and hydrogenolysis steps to produce diamine derivatives, highlighting the compound's role in synthesizing complex organic structures with potential applications in medicinal chemistry (Froelich et al., 1996).

Chemical Synthesis

Aouine Younas et al. (2014) described the synthesis of a novel compound through a 1,3-dipolar cycloaddition reaction, resulting in a structure with potential for further chemical and pharmacological exploration (Aouine Younas et al., 2014).

Synthesis of New Amides

Koroleva et al. (2011) synthesized new carboxylic acid amides containing an N-methylpiperazine fragment, demonstrating the versatility of piperazine derivatives in creating compounds with potential therapeutic applications (Koroleva et al., 2011).

Antiprion Activity

Nguyen et al. (2008) synthesized a series of functionalized acridines to evaluate their antiprion activity. One compound in particular showed promising results across different cell models, emphasizing the potential of such derivatives in treating prion diseases (Nguyen et al., 2008).

Receptor Ligand Interaction

Mishriky and Moustafa (2013) investigated the synthesis of a pyridine-carbonitrile derivative through nucleophilic substitution, showcasing the compound's relevance in receptor-ligand interaction studies (Mishriky and Moustafa, 2013).

Safety and Hazards

The compound has been classified with hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and ensuring good ventilation .

properties

IUPAC Name

[2-chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3/c1-15-5-7-16(8-6-15)12-4-2-3-11(13)10(12)9-14/h2-4H,5-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVURPFBTTYJQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=CC=C2)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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